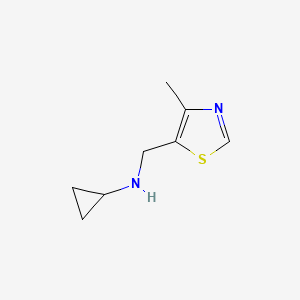
Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine
Overview
Description
Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine is a chemical compound that has been the subject of extensive research in recent years. This compound has shown potential as a therapeutic agent for a range of conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In
Mechanism of Action
The mechanism of action of Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cell growth and division, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, it has been shown to have anti-inflammatory effects and can reduce inflammation in the brain. Furthermore, it has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine in lab experiments is its relatively low toxicity. Studies have shown that this compound has low toxicity in both in vitro and in vivo models. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound to cells or animals in a consistent and reproducible manner.
Future Directions
There are several potential future directions for research on Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine. One area of research could be the development of new synthesis methods that improve the yield and purity of the compound. Another area of research could be the investigation of the compound's potential as a therapeutic agent for other conditions, such as cardiovascular disease or autoimmune disorders. Additionally, more research could be done to elucidate the compound's mechanism of action and to identify potential targets for drug development. Finally, research could be done to optimize the delivery of the compound to cells or tissues, potentially through the use of nanoparticles or other drug delivery systems.
Scientific Research Applications
Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine has been the subject of extensive research in recent years due to its potential therapeutic applications. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Furthermore, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in the brain, which may be beneficial for the treatment of Parkinson's disease.
properties
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-6-8(11-5-10-6)4-9-7-2-3-7/h5,7,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELYDAUAGGLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



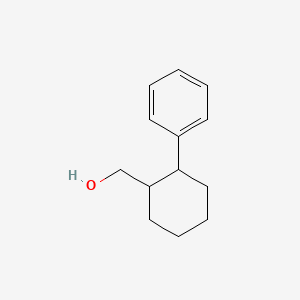
![5,6,7,8-Tetrahydroimidazo[1,2-c]pyrimidine-5-one](/img/structure/B3303520.png)
![Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3303532.png)



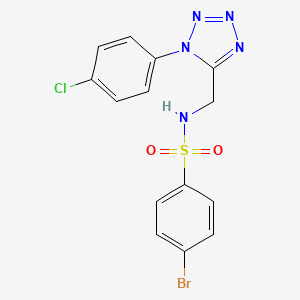
![N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3303557.png)
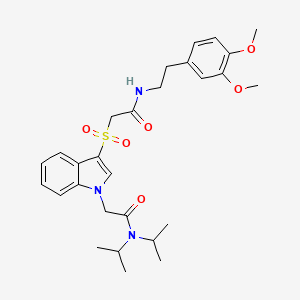
![N-{2-[5-(2-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3303570.png)
![[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride](/img/structure/B3303571.png)

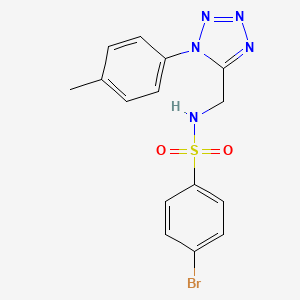
![1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B3303610.png)